molecular formula C13H16ClN3 B14195435 5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-61-3

5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B14195435
CAS No.: 922711-61-3
M. Wt: 249.74 g/mol
InChI Key: NQEIZTVEMAGQPY-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a heterocyclic compound that features a fused furobenzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-isopropyl-1H-imidazole in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Corresponding amines from nitro intermediates.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.

Industry: In the materials science industry, it can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The furobenzopyran ring system can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one
  • 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one

Comparison: Compared to its analogs, 1-Methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one may exhibit different steric and electronic properties due to the methyl and phenyl groups. This can influence its reactivity and interaction with biological targets, making it unique in its class.

Properties

CAS No.

922711-61-3

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-chloro-2-[(2-propan-2-ylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C13H16ClN3/c1-9(2)13-16-5-6-17(13)8-10-3-4-11(14)7-12(10)15/h3-7,9H,8,15H2,1-2H3

InChI Key

NQEIZTVEMAGQPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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